molecular formula C21H21NO2S B4042188 2-(4-tert-butylphenyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one

2-(4-tert-butylphenyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one

Cat. No.: B4042188
M. Wt: 351.5 g/mol
InChI Key: SLQXVBOSKDWFGG-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-tert-butylphenyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C21H21NO2S and its molecular weight is 351.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.12930009 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochromic Materials

One area of research focuses on the synthesis of electroactive monomers and their polymerization to create electrochromic materials. These materials exhibit changeable optical and electronic properties under an applied electric field, making them suitable for applications in smart windows, displays, and low-energy consumption devices. The polymers derived from such monomers, like terthienyl based azobenzene, coumarine, and fluorescein containing polymers, show multicolored electrochromism, indicating their potential in developing tunable electrochromic devices (Yigit et al., 2014).

Catalysis

The compound's related research also extends to catalysis, where metal complexes incorporating similar structures have been synthesized and evaluated for their catalytic activities. These complexes are involved in asymmetric hydrogenation, a critical reaction in producing chiral pharmaceutical ingredients. The development of catalysts with high enantioselectivity and catalytic activity underlines the importance of such compounds in synthesizing enantiomerically pure pharmaceuticals (Imamoto et al., 2012).

Organic Synthesis

Additionally, derivatives of structurally related compounds have been explored in organic synthesis, showcasing their versatility in constructing complex organic molecules. These reactions include isomerization, cycloaddition, and the synthesis of diols and oxazolines, contributing to the field of synthetic organic chemistry by providing new routes to synthesize valuable intermediates and end products (Wakamatsu et al., 2000).

Nonlinear Optical Properties

Research on compounds with similar chemical structures has also delved into their nonlinear optical properties. These properties are crucial for applications in photonics and electronics, where materials capable of modulating light are needed for devices like optical switches, modulators, and sensors. The synthesis and study of derivatives with varying substituents have allowed for a better understanding of how structural changes impact photophysical behavior, opening avenues for designing materials with tailored optical properties (Murthy et al., 2010).

Properties

IUPAC Name

(4E)-2-(4-tert-butylphenyl)-4-[(4-methylsulfanylphenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2S/c1-21(2,3)16-9-7-15(8-10-16)19-22-18(20(23)24-19)13-14-5-11-17(25-4)12-6-14/h5-13H,1-4H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQXVBOSKDWFGG-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)SC)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)SC)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-tert-butylphenyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one
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2-(4-tert-butylphenyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one
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2-(4-tert-butylphenyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one
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2-(4-tert-butylphenyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one
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2-(4-tert-butylphenyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one
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2-(4-tert-butylphenyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.